
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-bromo-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-methanol.
Substitution: 1-(3-Azido-4-methylphenyl)-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
Pharmaceutical Research Applications
The primary applications of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde can be categorized into several areas:
Lead Compound for Drug Development
The compound serves as a lead structure for developing new pharmaceuticals. Pyrazole derivatives have shown various biological activities, including:
- Antimicrobial Activity : Many pyrazoles exhibit effectiveness against bacterial and fungal infections.
- Anti-inflammatory Properties : Certain derivatives have been linked to reduced inflammation in preclinical studies.
- Anticancer Potential : Some pyrazoles have demonstrated cytotoxic effects on cancer cell lines.
Synthesis of Derivatives
The presence of the aldehyde group allows for the synthesis of derivatives that may possess enhanced biological activities. This functionalization can lead to a library of compounds for further testing against various biological targets.
Mechanism of Action Studies
Understanding how this compound interacts with biological systems is crucial. Initial studies could focus on:
- Binding Affinity : Investigating how well the compound binds to specific receptors or enzymes.
- Biochemical Pathways : Exploring the pathways affected by the compound to elucidate its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to a therapeutic effect. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-methylphenyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrazole ring.
1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine: Contains a sulfonyl group and a pyrrolidine ring.
3-Bromo-4-methylacetophenone: Lacks the pyrazole ring and aldehyde group but has a similar bromine and methyl-substituted phenyl ring.
Uniqueness
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde functional group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Biological Activity
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H10BrN3O, with a molecular weight of approximately 265.11 g/mol. The compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with an aldehyde functional group. These structural characteristics may influence its pharmacokinetic properties and biological activities.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
Although specific mechanisms of action for this compound remain largely uncharacterized, it is hypothesized that:
- The aldehyde functional group may participate in nucleophilic addition reactions, leading to the formation of more complex structures with enhanced biological activity.
- The bromine and methyl substituents could influence the compound's interaction with biological targets, potentially enhancing its pharmacological profile.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde | 287917-96-8 | Contains a methyl group; different substitution pattern. |
1-(3-Bromo-4-methylphenyl)ethanone | 40180-80-1 | Ketone instead of aldehyde; similar brominated structure. |
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | Not available | Contains two phenyl groups; carboxaldehyde functional group. |
These comparisons highlight the unique combination of substituents in this compound that may confer distinct biological activities not observed in similar compounds.
Case Studies
While specific case studies on this compound are scarce, research on related pyrazoles indicates promising results:
- Anticancer Activity : A study evaluating various pyrazoles found significant inhibition of cancer cell proliferation across multiple types, including breast and liver cancers .
- Microtubule Destabilization : Certain pyrazole derivatives have been shown to destabilize microtubules in cancer cells, suggesting potential as chemotherapeutic agents .
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-2-3-10(4-11(8)12)14-6-9(7-15)5-13-14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKJOHEHMHYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C=N2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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